Cas no 821777-13-3 (Benzenamine, N-(2-methoxyethyl)-N-methyl-4-nitro-2-(trifluoromethyl)-)

821777-13-3 structure
Product name:Benzenamine, N-(2-methoxyethyl)-N-methyl-4-nitro-2-(trifluoromethyl)-
Benzenamine, N-(2-methoxyethyl)-N-methyl-4-nitro-2-(trifluoromethyl)- Chemical and Physical Properties
Names and Identifiers
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- Benzenamine, N-(2-methoxyethyl)-N-methyl-4-nitro-2-(trifluoromethyl)-
- N-(2-methoxyethyl)-N-methyl-4-nitro-2-(trifluoromethyl)aniline
- 821777-13-3
- SCHEMBL3058229
- DTXSID50467003
- (2-methoxyethyl)-methyl-(4-nitro-2-trifluoromethyl-phenyl) amine
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- Inchi: InChI=1S/C11H13F3N2O3/c1-15(5-6-19-2)10-4-3-8(16(17)18)7-9(10)11(12,13)14/h3-4,7H,5-6H2,1-2H3
- InChI Key: KFDGLMGPBDSHIN-UHFFFAOYSA-N
- SMILES: CN(CCOC)C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
Computed Properties
- Exact Mass: 278.08782677g/mol
- Monoisotopic Mass: 278.08782677g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 307
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.3Ų
- XLogP3: 2.6
Benzenamine, N-(2-methoxyethyl)-N-methyl-4-nitro-2-(trifluoromethyl)- Related Literature
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2. Back matter
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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